

Application Notes and Protocols for Copper-Catalyzed Reactions with (R)-DTBM-SEGPHOS

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various copper-catalyzed asymmetric reactions utilizing the chiral ligand **(R)-DTBM-SEGPHOS**. This sterically demanding and electron-rich bisphosphine ligand has demonstrated exceptional performance in achieving high enantioselectivity and catalytic activity in a range of synthetic transformations.

Asymmetric Hydrosilylation of Prochiral Ketones and Imines

The copper hydride complex formed in situ with **(R)-DTBM-SEGPHOS** is a highly effective catalyst for the asymmetric hydrosilylation of a wide array of prochiral ketones and imines, yielding valuable chiral alcohols and amines.

Application Note:

The CuH-catalyzed asymmetric hydrosilylation using **(R)-DTBM-SEGPHOS** is particularly effective for the reduction of aryl alkyl ketones, heteroaromatic ketones, and diaryl ketones.[1] [2][3] Polymethylhydrosiloxane (PMHS) is a commonly used and inexpensive hydride source for the in situ generation of the active copper hydride catalyst.[1] The reactions typically proceed under mild conditions with high yields and excellent enantioselectivities.[1] Furthermore, reaction times can be significantly reduced from hours to minutes by employing microwave irradiation or conventional heating without a significant loss of enantioselectivity.[4]



This methodology has been successfully applied to the synthesis of precursors for physiologically active compounds.[2][3]

Data Presentation: Asymmetric Hydrosilylation of

Ketones

Entry	Substrate	Product	Yield (%)	ee (%)	Reference
1	Acetophenon e	1- Phenylethano I	95	98	[1]
2	2- Acetylpyridin e	1-(Pyridin-2- yl)ethanol	92	99	[1]
3	Benzophenon e	Diphenylmeth anol	98	97	[1]
4	Methyl 4-oxo- 4- phenylbutano ate	(R)-Methyl 4- hydroxy-4- phenylbutano ate	92	99.4	[5]
5	Isophorone	(R)-3,5,5- Trimethylcycl ohex-2-en-1- ol	>95	95	[4]

Experimental Protocol: General Procedure for Asymmetric Hydrosilylation of Aryl Ketones

Materials:

- Copper(I) chloride (CuCl)
- Sodium tert-butoxide (NaOtBu)
- (R)-(-)-DTBM-SEGPHOS



- Toluene (anhydrous)
- Polymethylhydrosiloxane (PMHS)
- tert-Butanol (t-BuOH)
- Substrate (aryl ketone)
- Tetrahydrofuran (THF, anhydrous)
- 2.5 M Aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)
- Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (1.0-2.0 mol %), NaOtBu (1.0-2.0 mol %), and (R)-(-)-DTBM-SEGPHOS (0.05-1.1 mol %).
- Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
- Cool the mixture to the desired temperature (e.g., -78 °C).
- Add PMHS (2.0-4.0 equivalents) and stir for an additional 15 minutes.
- In a separate flask, dissolve the aryl ketone substrate (1.0 equivalent) and t-BuOH (1.0 equivalent) in anhydrous THF.
- Transfer the substrate solution to the catalyst mixture via cannula.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with 2.5 M aqueous KF or NaOH and stir vigorously for 3 hours.
- Extract the aqueous phase with diethyl ether.



- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
- Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography.

Logical Relationship: Catalytic Cycle of Asymmetric Hydrosilylation

Caption: Proposed catalytic cycle for the copper-hydride catalyzed asymmetric hydrosilylation of ketones.

Enantio- and Regioselective Copper-Catalyzed Hydroamination of Alkenes

The combination of a copper salt, **(R)-DTBM-SEGPHOS**, and a silane enables the highly enantio- and regioselective hydroamination of a variety of alkenes, providing access to valuable chiral amines.

Application Note:

This CuH-catalyzed hydroamination protocol is effective for styrenes, as well as both trans- and cis-β-substituted styrenes, and even more challenging unactivated terminal and internal alkenes.[6][7] The reaction typically exhibits high regioselectivity, yielding the anti-Markovnikov product for terminal alkenes.[6] The use of the bulky **(R)-DTBM-SEGPHOS** ligand is crucial for achieving high enantioselectivity.[7] The reaction tolerates a range of functional groups on both the alkene and the amine electrophile.[6]

Data Presentation: Asymmetric Hydroamination of Alkenes



Entry	Alkene	Amine Source	Product	Yield (%)	ee (%)	Referenc e
1	Styrene	N,N- Dibenzyl- O- benzoylhyd roxylamine	N,N- Dibenzyl-1- phenyletha namine	97	97	[6]
2	4- Methoxysty rene	N,N- Dibenzyl- O- benzoylhyd roxylamine	N,N- Dibenzyl-1- (4- methoxyph enyl)ethan amine	95	98	[6]
3	trans-β- Methylstyre ne	N,N- Dibenzyl- O- benzoylhyd roxylamine	N,N- Dibenzyl-1- phenylprop an-2-amine	93	96	[6]
4	1-Octene	N,N- Dibenzyl- O- benzoylhyd roxylamine	N,N- Dibenzyl- octan-2- amine	85	92	[6]

Experimental Protocol: General Procedure for Asymmetric Hydroamination of Alkenes

Materials:

- Copper(II) acetate (Cu(OAc)₂)
- (R)-DTBM-SEGPHOS
- Diethoxymethylsilane (DEMS)



- Alkene
- O-Benzoylhydroxylamine derivative
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- To an oven-dried vial, add Cu(OAc)₂ (2-4 mol %) and (R)-DTBM-SEGPHOS (2.2-4.4 mol %).
- Seal the vial and purge with argon.
- Add anhydrous THF, followed by the alkene (1.0 equivalent), the O-benzoylhydroxylamine derivative (1.2 equivalents), and DEMS (2.0 equivalents).
- Stir the reaction mixture at 40 °C for up to 36 hours.
- · Monitor the reaction by GC or TLC.
- Upon completion, concentrate the reaction mixture and purify the residue by silica gel chromatography to afford the chiral amine product.

Experimental Workflow: Asymmetric Hydroamination

Caption: A typical experimental workflow for the copper-catalyzed asymmetric hydroamination of alkenes.

Asymmetric α-Alkylation of 2-Acylimidazoles

A copper(I)-(R)-DTBM-SEGPHOS complex catalyzes the asymmetric α -alkylation of 2-acylimidazoles with a variety of alkyl electrophiles, providing a direct route to α -chiral carboxylic acid derivatives.

Application Note:

This method utilizes 2-acylimidazoles as pronucleophiles and is effective with a range of electrophiles, including allyl bromides, benzyl bromides, and propargyl bromide.[8] The reaction demonstrates good functional group tolerance and high enantioselectivity.[8] The addition of 2,4,6-trimethylphenol has been found to improve reaction yields.[8] The imidazole directing



group is believed to pre-coordinate to the copper catalyst, acidifying the α -protons and facilitating the formation of a stabilized copper(I) enolate.[8]

Data Presentation: Asymmetric α-Alkylation of 2-

Acylimidazoles

Entry	2- Acylimidaz ole	Electrophile	Yield (%)	ee (%)	Reference
1	1-(1H- Imidazol-2- yl)propan-1- one	Allyl bromide	62	91	[8]
2	1-(1H- Imidazol-2- yl)propan-1- one	Benzyl bromide	97	97	[8]
3	1-(1-Methyl- 1H-imidazol- 2-yl)ethan-1- one	Cinnamyl bromide	85	95	[8]
4	1-(1H- Imidazol-2- yl)-2- phenylethan- 1-one	Propargyl bromide	78	93	[8]

Experimental Protocol: General Procedure for Asymmetric α -Alkylation

Materials:

- Copper(I) iodide (CuI)
- (R)-DTBM-SEGPHOS



- Cesium carbonate (Cs₂CO₃)
- 2-Acylimidazole
- Alkyl electrophile
- 2,4,6-Trimethylphenol (additive)
- Tetrahydrofuran (THF, anhydrous)

Procedure:

- In a glovebox, add CuI (5 mol %) and **(R)-DTBM-SEGPHOS** (5.5 mol %) to an oven-dried vial.
- Add anhydrous THF and stir for 30 minutes at room temperature.
- Add Cs₂CO₃ (2.0 equivalents), the 2-acylimidazole (1.2 equivalents), the alkyl electrophile (1.0 equivalent), and 2,4,6-trimethylphenol (1.2 equivalents).
- Stir the reaction at 0 °C.
- · Monitor the reaction by TLC.
- Once the reaction is complete, quench with saturated aqueous ammonium chloride.
- Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
- Concentrate the solution and purify the residue by flash column chromatography on silica gel.

Signaling Pathway: Proposed Mechanism of α -Alkylation

Caption: Proposed catalytic cycle for the asymmetric α -alkylation of 2-acylimidazoles.



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